molecular formula C13H15NO B3048971 (4-Methylenepiperidin-1-yl)(phenyl)methanone CAS No. 188904-84-9

(4-Methylenepiperidin-1-yl)(phenyl)methanone

Cat. No.: B3048971
CAS No.: 188904-84-9
M. Wt: 201.26 g/mol
InChI Key: DLNNUXOAZQFEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylenepiperidin-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methylene group attached to the piperidine ring and a phenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylenepiperidin-1-yl)(phenyl)methanone typically involves the reaction of piperidine derivatives with phenylmethanone precursors. One common method involves the reaction of 4-methylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include crystallization and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (4-Methylenepiperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Methylenepiperidin-1-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methylenepiperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, such as the methylene group attached to the piperidine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(4-methylidenepiperidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNNUXOAZQFEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454651
Record name N-benzoyl-4-methylenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188904-84-9
Record name N-benzoyl-4-methylenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 1 l of N,N-dimethylformamide was dissolved 248.96 g (about 1 mol) of N-benzoyl-4-chloromethyl-piperidine (D) obtained in Example 3. The resulting solution was cooled to 5° C. and thereto was added 168.32 g (1.5 mol) of potassium tert-butoxide in five portions at 10° to 20° C. over about 1 hour. After the addition, the mixture was stirred at 10° to 20° C. for 40 minutes. Then, the reaction mixture was poured into a mixed liquid of 500 ml of 1N hydrochloric acid and 500 g of fragmentary ice. Subsequently, thereto was added 200 ml of toluene to separate an organic layer. The aqueous layer was extracted with 200 ml of toluene and the organic layers were combined. The combined organic layer was washed with 500 ml of water. The solvent was removed by distillation under reduced pressure to obtain 193.78 g of N-benzoyl-4-methylenepiperidine (E) as a yellowish brown oily matter. The NMR spectrum of the obtained compound was measured. The result is shown below.
Quantity
168.32 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
248.96 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 10 ml of N,N-dimethylformamide was dissolved 1.50 g (6.32 mmol) of N-benzoyl-4-chloromethylpiperidine (D). The resulting solution was cooled to 5° C. and thereto was added 1.36 g (25.28 mmol) of sodium methoxide. After stirring at 60° C. for 4 hours, the reaction mixture was cooled down to room temperature and then poured into a mixed liquid of 40 ml of toluene and 40 ml of iced water. An organic layer was separated and dried over 2 g of anhydrous magnesium sulfate and, thereafter, the solvent was removed by distillation. The residual liquid was subjected to silicagel column chromatography (stationary phase: 50 g of Silicagel 60 available from Merck KGaA). The fraction eluted with a hexane/ethyl acetate mixture (2:1 (v/v)) was collected. The solvent was removed by distillation from the obtained fraction to obtain 1.00 g of N-benzoyl-4-methylenepiperidine (E) as a colorless crystal. The NMR spectrum of this compound coincided with that of the product in Example 4.
Name
sodium methoxide
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylenepiperidin-1-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Methylenepiperidin-1-yl)(phenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Methylenepiperidin-1-yl)(phenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Methylenepiperidin-1-yl)(phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Methylenepiperidin-1-yl)(phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Methylenepiperidin-1-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.